3-(6-Amino-9H-purin-9-yl)propan-1-ol
Overview
Description
“3-(6-Amino-9H-purin-9-yl)propan-1-ol” is a chemical compound . It belongs to the class of organic compounds known as phenylpyridines . These are polycyclic aromatic compounds containing a benzene ring linked to a pyridine ring through a CC or CN bond .
Molecular Structure Analysis
The molecular formula of “3-(6-Amino-9H-purin-9-yl)propan-1-ol” is C8H11N5O . The molecular weight is 193.21 .Scientific Research Applications
Synthesis and Application in Medicinal Chemistry
3-(6-Amino-9H-purin-9-yl)propan-1-ol and its derivatives are prominently involved in the synthesis of key medicinal compounds. For instance, it is a critical intermediate in the synthesis of Tenofovir Disoproxil Fumarate, a widely used antiretroviral medication (Yu Zhu-ming, 2012). Moreover, its synthesis often involves complex processes like regioselectivity of epoxide ring-opening reactions (Ildar R. Iusupov et al., 2022), indicating its role in advanced organic synthesis methodologies.
Molecular Structure Analysis and Synthesis Methods
Role in Biological Activity Studies
The compound and its analogs have been studied for their biological activity, particularly as potential antiviral agents. For example, enantioselective synthesis of specific analogs has shown promise in this area, opening avenues for new therapeutic options (L. B. Akella & R. Vince, 1996). Research also delves into understanding the molecule’s interaction with biological systems, such as its role as a PI3Kδ inhibitor (A. Lodola et al., 2017), highlighting its potential in targeted cancer therapies.
Exploration of Tautomerism and Synthesis of Agelasine Analogs
The study of tautomerism in derivatives of 3-(6-Amino-9H-purin-9-yl)propan-1-ol provides insights into the reactivity and properties of these compounds. This research is vital for the synthesis of agelasine analogs, which have shown potential in antimicrobial and anticancer activities (H. Roggen et al., 2008).
Contributions to Material Science
In the field of material science, the compound has been used in the synthesis of tertiary amines, which are studied for their inhibitive performance on carbon steel corrosion, indicating its role in corrosion prevention and material protection (G. Gao et al., 2007).
properties
IUPAC Name |
3-(6-aminopurin-9-yl)propan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N5O/c9-7-6-8(11-4-10-7)13(5-12-6)2-1-3-14/h4-5,14H,1-3H2,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZBVHFRNUTFCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)CCCO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10500041 | |
Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
CAS RN |
711-64-8 | |
Record name | 3-(6-Amino-9H-purin-9-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10500041 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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